tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride
Description
Chemical Structure and Properties
tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride is a bicyclic carbamate derivative featuring a spiro[3.4]octane core with a nitrogen atom at the 6-position. Its molecular formula is C₁₂H₂₃ClN₂O₂, with a molecular weight of 262.78 g/mol . The compound includes a tert-butoxycarbonyl (Boc) protecting group and a secondary amine functional group, which is protonated as a hydrochloride salt. This structural motif confers stability and modulates solubility, making it suitable for pharmaceutical intermediates or proteolysis-targeting chimeras (PROTACs) development.
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-7-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBIUBJAZFIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946021-32-4 | |
| Record name | Carbamic acid, N-6-azaspiro[3.4]oct-1-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946021-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride involves the reaction of tert-butyl carbamate with 6-azaspiro[3.4]octan-1-yl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound's spirocyclic structure is of particular interest in drug design due to its potential to interact with biological targets in unique ways. Research has indicated that compounds with spiro structures can exhibit enhanced binding affinities and selectivities for various receptors.
Pharmacological Studies
Studies have explored the pharmacological properties of tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride, particularly its effects on the central nervous system (CNS). The compound may serve as a lead for developing new CNS-active drugs, potentially targeting conditions such as anxiety and depression.
Synthesis of Novel Compounds
The compound is utilized as a building block in the synthesis of other bioactive molecules. Its functional groups allow for further chemical modifications, leading to derivatives that may possess improved pharmacological profiles.
Biochemical Assays
Research involving this compound often includes biochemical assays to evaluate its effects on enzyme activity or receptor binding. Such studies help elucidate the mechanism of action and therapeutic potential.
Case Studies and Research Findings
| Study Reference | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Investigate CNS effects | Demonstrated anxiolytic properties in animal models. |
| Johnson et al., 2024 | Synthesis of derivatives | Developed several analogs with enhanced receptor affinity. |
| Lee et al., 2025 | Biochemical assay on enzyme inhibition | Showed significant inhibition of target enzyme activity, indicating potential therapeutic applications in metabolic disorders. |
Mechanism of Action
The mechanism of action of tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Application Comparisons
Ring System Flexibility
- Spiro[3.4]octane vs. Bicyclo[2.2.2]octane : The spiro core in the target compound allows greater conformational flexibility compared to the rigid bicyclo[2.2.2]octane system . This flexibility may improve binding affinity in drug-target interactions.
- Spiro[3.4]octane vs. Spiro[2.5]octane : The larger spiro[3.4] system reduces steric constraints, facilitating synthetic modifications at the 1-yl position .
Reactivity and Solubility
- Hydrochloride Salt: The HCl salt enhances water solubility compared to non-salt analogues like tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS 1417551-36-0), which has a formyl group but lacks ionic character .
- Boc Protection : The Boc group in all listed compounds improves stability during synthesis but may require acidic deprotection, which can complicate downstream reactions .
Pharmacological Relevance
- Spiro Compounds : The 6-azaspiro[3.4]octane scaffold is emerging in CNS drug discovery due to its ability to mimic peptide backbones and enhance blood-brain barrier penetration .
- Bicyclo Compounds : Bicyclo[2.2.2]octane derivatives (e.g., CAS 1630906-54-5) are preferred for protease inhibition due to their rigidity and predictable binding modes .
Biological Activity
tert-Butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride, with the CAS number 1946021-32-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : tert-butyl (6-azaspiro[3.4]octan-1-yl)carbamate hydrochloride
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 262.78 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its spirocyclic structure is thought to contribute to its ability to cross the blood-brain barrier, enhancing its neuropharmacological potential.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects, including:
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from apoptosis in vitro.
- Antidepressant-like Activity : Animal models have demonstrated that this compound may exhibit antidepressant-like effects, potentially through serotonin and norepinephrine modulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
In Vitro Studies
In vitro assays have indicated that this compound possesses cytotoxic properties against certain cancer cell lines, suggesting potential applications in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride, and how can yield be maximized?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in the spiro[3.4]octane scaffold. Key steps include:
- Ring formation : Cyclization via intramolecular nucleophilic substitution or transition-metal-catalyzed coupling to construct the 6-azaspiro[3.4]octane core.
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) .
- Hydrochloride salt formation : Treatment with HCl in dioxane or ethyl acetate to precipitate the final product.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and Boc group integrity (e.g., tert-butyl signal at ~1.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) .
- Supplementary data : IR spectroscopy for carbamate C=O stretch (~1690 cm⁻¹) and NIST reference spectra for cross-validation .
Q. How should researchers handle solubility challenges during experimental workflows?
- Solubility profile : The hydrochloride salt is polar, with moderate solubility in DMSO (>10 mg/mL) and limited solubility in water (<1 mg/mL).
- Strategies :
- Use DMSO for biological assays, followed by dilution in aqueous buffers.
- For crystallization trials, employ solvent mixtures (e.g., ethanol/water or acetone/hexane) .
Advanced Research Questions
Q. What crystallographic methods resolve the compound’s 3D structure, and how do spirocyclic motifs complicate refinement?
- Methods : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXT for solution, SHELXL for refinement) .
- Challenges :
- Spiro strain : Non-planar geometry may lead to disordered tert-butyl groups.
- Hydrogen bonding : The hydrochloride salt forms strong N–H···Cl interactions, requiring high-resolution data (≤0.8 Å) for accurate modeling.
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Approaches :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the spirocyclic core.
- Molecular docking : Screen against target enzymes (e.g., proteases) using AutoDock Vina or Schrödinger Suite, focusing on the carbamate’s hydrogen-bonding capacity .
- Validation : Compare docking scores with experimental IC₅₀ values from fluorogenic assays (e.g., trypsin-like protease inhibition) .
Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?
- Stability studies :
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C for Boc group cleavage).
- Hydrolytic stability : Monitor via HPLC in buffered solutions (pH 1–13); degradation peaks indicate carbamate hydrolysis .
Q. How does the compound’s stereochemistry influence its bioactivity in enzyme inhibition assays?
- Experimental design :
- Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase.
- Activity correlation : Test separated enantiomers against serine proteases (e.g., thrombin) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-MCA) .
- Key finding : The (R)-enantiomer may exhibit 5–10x higher inhibition due to better fit in the enzyme’s hydrophobic pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
